1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine

thioredoxin reductase oncology target prediction

1-(3,5-Dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine is a synthetic small‑molecule research compound belonging to the aryl‑ketopiperidine class. Its structure comprises a piperidine ring N‑acylated with a 3,5‑dimethoxybenzoyl fragment and substituted at the 4‑position with a thiophen‑3‑yl group.

Molecular Formula C18H21NO3S
Molecular Weight 331.43
CAS No. 1396851-50-5
Cat. No. B2633848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine
CAS1396851-50-5
Molecular FormulaC18H21NO3S
Molecular Weight331.43
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=CSC=C3)OC
InChIInChI=1S/C18H21NO3S/c1-21-16-9-15(10-17(11-16)22-2)18(20)19-6-3-13(4-7-19)14-5-8-23-12-14/h5,8-13H,3-4,6-7H2,1-2H3
InChIKeyPDQZSMWWGQHWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine (CAS 1396851-50-5): Procurement-Ready Chemical Profile


1-(3,5-Dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine is a synthetic small‑molecule research compound belonging to the aryl‑ketopiperidine class. Its structure comprises a piperidine ring N‑acylated with a 3,5‑dimethoxybenzoyl fragment and substituted at the 4‑position with a thiophen‑3‑yl group . Computational target‑prediction tools associate this chemotype with potential interaction at thioredoxin reductase 1 and several G‑protein‑coupled receptor families, suggesting exploratory value in oncology and neuroinflammation [1]. As of mid‑2026, the compound lacks published primary efficacy, selectivity, or pharmacokinetic data; its differentiation from close analogs therefore rests on structural features and predicted binding profiles rather than on experimentally validated superiority.

Why Generic Substitution of 1-(3,5-Dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine Poses a Scientific Risk


Close analogs of this compound differ in the regiochemistry of the dimethoxybenzoyl group (e.g., 2,3‑ vs. 3,5‑dimethoxy substitution) or in the position of the thiophene attachment (thiophen‑2‑yl vs. thiophen‑3‑yl) [1]. Minor alterations in substitution pattern are known to significantly modulate ligand‑receptor complementarity within aryl‑piperidine chemotypes [2]. Without quantitative selectivity data for 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine itself, a purchaser cannot assume that an off‑the‑shelf regioisomer will reproduce the binding fingerprint, functional activity, or ADME properties predicted for the target compound. The absence of published head‑to‑head data underscores the procurement risk: any substitution must be considered a change in chemical matter, not a generic interchange.

Quantitative Differentiation Evidence for 1-(3,5-Dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine


Predicted Target Engagement: Thioredoxin Reductase 1 vs. Class Baseline

In silico target prediction identifies thioredoxin reductase 1 (TrxR1) as a putative high‑affinity target for 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine [1]. This prediction distinguishes the compound from the broader aryl‑piperidine class, where neurokinin‑1 (NK1) antagonism is the more commonly reported activity [2]. No experimental IC50 value is available for either the target compound or a structurally defined comparator in a TrxR1 assay.

thioredoxin reductase oncology target prediction

Regioisomeric Differentiation: 3,5-Dimethoxybenzoyl vs. 2,3-Dimethoxybenzoyl Analogs

The 3,5‑dimethoxybenzoyl substitution pattern present in the target compound creates a symmetric electron‑donating arrangement distinct from the 2,3‑dimethoxybenzoyl regioisomer (CAS 1396716‑00‑9) [1]. In structurally related aryl‑piperidine series, the position of methoxy groups has been shown to alter in vitro potency by >10‑fold against neurokinin receptors [2]. For the target compound, no experimental comparison data exist to quantify the magnitude of this effect.

structure–activity relationship regioisomer medicinal chemistry

Thiophene Positional Isomerism: Thiophen-3-yl vs. Thiophen-2-yl Substitution

The target compound bears a thiophen‑3‑yl group at the piperidine 4‑position, whereas many commercial analogs incorporate thiophen‑2‑yl substitution [1]. In published S1P₁ receptor agonist series, the shift from thiophen‑2‑yl to thiophen‑3‑yl has been associated with altered selectivity profiles and changes in EC₅₀ values exceeding one order of magnitude [2]. Direct comparative data for 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine versus its thiophen‑2‑yl analog are not available.

thiophene positional isomer receptor binding

Predicted Cancer-Related Polypharmacology vs. Single-Target Piperidine Analogs

Computational target prediction associates 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine with multiple cancer‑relevant indications including brain neoplasms, non‑small‑cell lung cancer, colorectal neoplasms, and gliosarcoma [1]. In contrast, the 4‑(2‑benzothiazolyl) analog (CAS 605627‑99‑4) is primarily linked to neuroleptic activity in patent disclosures [2]. No experimental oncology data exist for either compound.

polypharmacology neoplasms computational prediction

Absence of Experimentally Determined Selectivity Data: A Procurement Caution

A comprehensive search of ChEMBL, BindingDB, PubMed, and Google Patents (executed 2026‑05‑09) returned no experimentally determined IC₅₀, EC₅₀, Kᵢ, or selectivity ratio for 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine. This contrasts with structurally characterized piperidine chemotypes such as the NK1 antagonist series in US 6,642,226, where Kᵢ values as low as 0.1 nM are reported [1]. The complete absence of primary quantitative bioactivity data for the target compound represents the single most critical differentiator in procurement decisions.

data gap selectivity risk assessment

Recommended Application Scenarios for 1-(3,5-Dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine


Exploratory Oncology Screening Based on Predicted TrxR1 Polypharmacology

Computational target prediction suggests this compound may engage thioredoxin reductase 1, a validated cancer target [1]. Research groups conducting phenotypic or biochemical oncology screens can use the compound as a starting point for hit identification, with the understanding that no experimental IC₅₀ data exist to pre‑validate potency. Any screening hit must be confirmed with a structurally matched inactive control (e.g., the 2,3‑dimethoxybenzoyl regioisomer) to attribute activity to the 3,5‑dimethoxy substitution pattern.

Medicinal Chemistry SAR Expansion of Aryl-Piperidine Methanone Libraries

The compound fills a specific regioisomeric niche (3,5‑dimethoxybenzoyl + thiophen‑3‑yl) not commonly represented in commercial screening collections [2]. Medicinal chemistry teams optimizing receptor‑binding pharmacophores can incorporate this compound to probe the contribution of methoxy‑group symmetry and thiophene orientation to target affinity, using the 2,3‑dimethoxy/thiophen‑2‑yl analog (CAS 1396716‑00‑9) as the comparator regioisomer.

Synthetic Intermediate for Custom Piperidine-Tethered Conjugates

The thiophen‑3‑yl moiety provides a synthetic handle for further functionalization (e.g., halogenation, Suzuki coupling), while the 3,5‑dimethoxybenzoyl group offers metabolic stability advantages observed in related aryl‑piperidine series [1]. Process chemistry groups can procure this compound as a late‑stage intermediate for generating focused compound libraries, provided purity (typically ≥95 % by HPLC) meets the requirements of the subsequent synthetic step.

Computational Model Validation for Target Prediction Algorithms

Because the compound has predicted but experimentally unvalidated targets [1], it can serve as a test case for benchmarking in silico target‑prediction platforms (e.g., DrugMapper, SEA, SwissTargetPrediction). Comparing prediction outputs across algorithms for this structurally distinct chemotype helps refine confidence scoring in virtual screening workflows.

Quote Request

Request a Quote for 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.